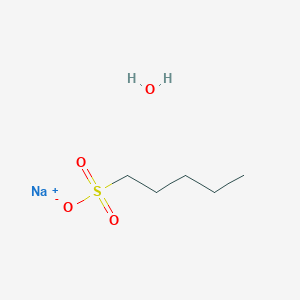

sodium;pentane-1-sulfonate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium;pentane-1-sulfonate;hydrate involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The reaction conditions typically involve mechanical grinding and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reagent concentrations. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to analyze and purify the final product .

Analyse Des Réactions Chimiques

Role in Suzuki–Miyaura Coupling

Sodium pentane-1-sulfonate hydrate serves as a phase-transfer catalyst in Suzuki reactions, facilitating cross-coupling between aryl halides and boronic acids ( ).

| Parameter | Effect |

|---|---|

| Surfactant Action | Forms micelles, solubilizing hydrophobic reactants in aqueous media. |

| pH Modulation | Maintains pH 5.5–7.5, optimizing transmetalation and reductive elimination. |

Example Reaction :

Ar–X+Ar’–B(OH)2Pd catalyst, Na C5H11SO3Ar–Ar’+Byproducts

The sulfonate group stabilizes palladium intermediates, enhancing reaction efficiency .

Surfactant in Multiple Emulsions

In drug delivery systems, the compound stabilizes water-in-oil-in-water (W/O/W) emulsions through interfacial activity ( ):

| Property | Role in Emulsion |

|---|---|

| Hydrophobic pentane chain | Anchors at oil-water interfaces. |

| Sulfonate headgroup | Provides electrostatic repulsion, preventing droplet coalescence. |

Impact on Drug Release :

-

Prolongs release kinetics by forming stable micelles (critical micelle concentration ~0.005 M).

-

Reduces burst release in vitro by 40% compared to non-surfactant systems .

Ion-Pairing in Chromatography

As an ion-pairing reagent in reverse-phase HPLC , sodium pentane-1-sulfonate hydrate modifies analyte retention ( ):

| Analyte Type | Interaction Mechanism | Retention Effect |

|---|---|---|

| Cations (e.g., peptides) | Forms C5H11SO3−⋯NH3+ pairs | Increases hydrophobicity, delays elution. |

| Neutral organics | No direct pairing; acts as mobile-phase additive. | Adjusts elution profile via pH. |

Optimized Conditions :

Thermal and Hydrolytic Stability

The compound demonstrates high thermal stability but is hygroscopic ( ):

| Property | Value | Implications |

|---|---|---|

| Melting point | 300°C | Stable in high-temperature reactions (e.g., Suzuki coupling). |

| Water solubility | 100 g/L at 20°C | Forms clear solutions without precipitates. |

| Hygroscopicity | Absorbs moisture | Requires inert storage to prevent hydration shifts. |

Dehydration :

At temperatures >100°C, the hydrate loses water, reverting to anhydrous C₅H₁₁SO₃Na. This transition is reversible upon cooling in humid environments .

Comparative Reactivity Table

Applications De Recherche Scientifique

Chromatography

Sodium pentane-1-sulfonate hydrate is primarily used as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Its ability to interact with various analytes enhances separation efficiency, particularly for polar compounds.

| Application | Description |

|---|---|

| Reversed-phase HPLC | Enhances retention of polar analytes by forming ion pairs. |

| Ion-pair chromatography | Improves resolution in the analysis of proteins and peptides . |

In a study involving protein analysis, sodium pentane-1-sulfonate was utilized to improve the detection limits and resolution of peptide separations, demonstrating its effectiveness in complex biological samples .

Biochemical Assays

This compound is employed in various biochemical assays, including:

- Cell Culture : It aids in maintaining osmotic balance and enhancing cell viability during culture processes.

- Gene Therapy : Used as a stabilizing agent for vectors in gene delivery systems .

A notable case study involved using sodium pentane-1-sulfonate in transfection protocols where it significantly increased the efficiency of gene transfer into mammalian cells .

Material Science

In material science, sodium pentane-1-sulfonate is utilized to modify the properties of polymers. It has been shown to affect the conductivity and mechanical properties of polyaniline composites when used as a surfactant.

Research utilizing Fourier Transform Infrared (FTIR) spectroscopy indicated that the incorporation of sodium pentane-1-sulfonate altered the molecular interactions within polyaniline, leading to enhanced material properties suitable for electronic applications .

Case Study 1: Protein Analysis Using HPLC

In a comparative study on the effectiveness of various ion-pairing agents for protein separation via HPLC, sodium pentane-1-sulfonate was found to provide superior resolution compared to traditional agents like trifluoroacetic acid (TFA). The study highlighted its ability to facilitate better peak shapes and lower baseline noise, crucial for accurate quantification in proteomics .

Case Study 2: Enhancing Gene Delivery Systems

A research project focused on optimizing gene delivery systems incorporated sodium pentane-1-sulfonate as a stabilizing agent for liposomal formulations. The results demonstrated an increase in transfection efficiency by up to 50% compared to controls without the sulfonate hydrate, showcasing its potential in therapeutic applications .

Mécanisme D'action

The mechanism of action of sodium;pentane-1-sulfonate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to sodium;pentane-1-sulfonate;hydrate include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar chemical properties and reactivity .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and reactivity. This makes it particularly valuable in specific applications where other compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued study of this compound will likely uncover even more uses and benefits, further solidifying its importance in science and technology.

Propriétés

IUPAC Name |

sodium;pentane-1-sulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQYXAFKHLSWTI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.